molecular formula C21H19N5O4 B4334935 METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE

METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE

Cat. No.: B4334935
M. Wt: 405.4 g/mol
InChI Key: ZSGMOJDYDOAVQI-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(propionylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)benzoate is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzimidazole core, followed by the introduction of the oxadiazole ring and the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[4-(propionylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzimidazole and oxadiazole rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-({2-[4-(propionylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and oxadiazole-containing molecules. Examples are:

  • Benzimidazole
  • 1,2,5-Oxadiazole
  • Methyl benzoate

Uniqueness

Methyl 4-({2-[4-(propionylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties, such as enhanced biological activity or specific chemical reactivity, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[[2-[4-(propanoylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-17(27)23-19-18(24-30-25-19)20-22-15-6-4-5-7-16(15)26(20)12-13-8-10-14(11-9-13)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGMOJDYDOAVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE
Reactant of Route 4
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE
Reactant of Route 5
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE
Reactant of Route 6
METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE

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